molecular formula C9H13N3S B1606270 n-(3,4-Dimethylphenyl)hydrazinecarbothioamide CAS No. 6610-33-9

n-(3,4-Dimethylphenyl)hydrazinecarbothioamide

Cat. No.: B1606270
CAS No.: 6610-33-9
M. Wt: 195.29 g/mol
InChI Key: SQBHNOLKPPEJFA-UHFFFAOYSA-N
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Description

Molecular Formula and Weight

The compound has the molecular formula C$$9$$H$${13}$$N$$_3$$S , with a molecular weight of 195.29 g/mol .

Property Value
Molecular Formula C$$9$$H$${13}$$N$$_3$$S
Molecular Weight (g/mol) 195.29
Exact Mass 195.0830

Structural Isomerism

The molecule exhibits positional isomerism due to the substitution pattern of methyl groups on the phenyl ring. For example:

  • N-(2,4-Dimethylphenyl)hydrazinecarbothioamide (CAS 66298-09-7)
  • N-(2,3-Dimethylphenyl)hydrazinecarbothioamide (CAS 13278-47-2)

The thiourea backbone (–NH–C(=S)–NH–) does not permit geometric or optical isomerism due to its planar structure and lack of chiral centers.

CAS Registry Number and Regulatory Classification

CAS Registry Number

The compound is uniquely identified by CAS 6610-33-9 .

Regulatory Classification

Under the Globally Harmonized System (GHS) , it is classified as follows:

Hazard Class GHS Code Signal Word Precautionary Measures
Acute Toxicity (Oral) H301 Danger P264, P301+P310, P405

The compound is listed in the European Chemicals Agency (ECHA) database under hydrazinecarbothioamide derivatives but is not currently subject to stringent regulatory controls under REACH.

Key Regulatory Notes :

  • Classified as UN2811 (Toxic Solid, Organic) for transportation.
  • Not listed in the U.S. Environmental Protection Agency (EPA) Toxics Release Inventory (TRI).

Properties

IUPAC Name

1-amino-3-(3,4-dimethylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3S/c1-6-3-4-8(5-7(6)2)11-9(13)12-10/h3-5H,10H2,1-2H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBHNOLKPPEJFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354445
Record name n-(3,4-dimethylphenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6610-33-9
Record name 6610-33-9
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Record name n-(3,4-dimethylphenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3,4-XYLYL)-3-THIOSEMICARBAZIDE
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URL https://echa.europa.eu/information-on-chemicals
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Preparation Methods

Direct Synthesis from 3,4-Dimethylphenyl Isothiocyanate and Hydrazine Derivatives

The most straightforward and reported method involves the reaction of 3,4-dimethylphenyl isothiocyanate with hydrazine or hydrazine derivatives:

  • Stage 1: 3,4-Dimethylphenyl isothiocyanate is reacted with t-butoxycarbonylhydrazine to form a protected intermediate.
  • Stage 2: The intermediate is treated with hydrochloric acid in water to deprotect and yield N-(3,4-dimethylphenyl)hydrazinecarbothioamide.

This two-step procedure is efficient and yields the target compound with good purity. The reaction conditions typically involve mild temperatures and aqueous acidic workup to remove protecting groups.

Step Reactants Conditions Product
1 3,4-Dimethylphenyl isothiocyanate + t-butoxycarbonylhydrazine Room temperature, solvent not specified Protected hydrazinecarbothioamide intermediate
2 Intermediate + HCl in water Aqueous acidic medium This compound

Hydrazine Hydrate Reaction with Aromatic Isothiocyanates

A general synthetic route for hydrazinecarbothioamide derivatives involves:

  • Reacting aromatic isothiocyanates with hydrazine hydrate in an ice bath to form the corresponding hydrazinecarbothioamide.
  • This method has been widely applied for related compounds such as N-(4-chlorophenyl)hydrazinecarbothioamide, and by analogy, can be applied to 3,4-dimethylphenyl isothiocyanate.

This method is straightforward and typically carried out under controlled temperature to avoid side reactions.

Multi-step Synthesis via Thiosemicarbazides and Cyclization

Some literature describes multi-step syntheses involving:

  • Formation of thiosemicarbazide derivatives from hydrazinecarbothioamide intermediates.
  • Cyclization reactions under alkaline or oxidative conditions to form heterocyclic thiadiazole derivatives.

While this is more complex, the initial hydrazinecarbothioamide intermediate is commonly prepared by reacting hydrazine derivatives with isothiocyanates or carbonyl compounds followed by further transformations.

Summary Table of Preparation Methods

Method No. Starting Materials Reaction Conditions Key Features Reference
1 3,4-Dimethylphenyl isothiocyanate + t-butoxycarbonylhydrazine Mild temperature, aqueous HCl workup Two-step, protected intermediate
2 3,4-Dimethylphenyl isothiocyanate + hydrazine hydrate Ice bath, aqueous medium Direct formation of hydrazinecarbothioamide
3 Hydrazinecarbothioamide derivatives + CS2 or oxidants Alkaline or oxidative conditions Multi-step, leads to heterocycles
4 Hydrazinecarbothioamide + aldehydes/ketones (solvent-free) Grinding or mild heating Green chemistry, solvent-free

Detailed Research Findings

  • The reaction of 3,4-dimethylphenyl isothiocyanate with t-butoxycarbonylhydrazine followed by acidic deprotection is a reliable synthetic route with documented yields and purity, as demonstrated in medicinal chemistry studies.
  • Hydrazine hydrate reacts readily with aromatic isothiocyanates at low temperature to give hydrazinecarbothioamides, a method validated by synthesis of analogous compounds.
  • Further transformations of hydrazinecarbothioamides to thiadiazoles or triazoles involve cyclization reactions under alkaline or oxidative conditions, expanding the utility of the intermediate.
  • Solvent-free syntheses of hydrazinecarbothioamide derivatives have been reported, highlighting the potential for more sustainable production methods.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-Dimethylphenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis and Reactions

Synthesis Methods:
The synthesis of n-(3,4-Dimethylphenyl)hydrazinecarbothioamide typically involves the reaction of 3,4-dimethylphenylhydrazine with carbon disulfide in the presence of a base like sodium hydroxide. The reaction is conducted under reflux conditions, followed by product isolation through filtration and recrystallization.

Chemical Reactions:
This compound undergoes several significant chemical reactions:

  • Oxidation: It can be oxidized to produce sulfoxides or sulfones.
  • Reduction: It can be reduced to yield various hydrazine derivatives.
  • Substitution: Nucleophilic substitution reactions can occur at the hydrazine moiety.

Biological Applications

Enzyme Inhibition:
this compound has been studied for its potential as an enzyme inhibitor. It interacts with specific molecular targets such as enzymes and proteins, potentially inhibiting their activity by binding to active sites or altering their structure. This mechanism is pertinent in research focused on oxidative stress and apoptosis pathways .

Anti-apoptotic Effects:
Recent studies have indicated that derivatives of this compound exhibit anti-apoptotic properties. For instance, certain derivatives demonstrated protective effects against renal ischemia/reperfusion injury by modulating oxidative stress markers and inhibiting caspases involved in apoptosis .

Industrial Applications

Specialty Chemicals Production:
In industrial settings, this compound is utilized as a precursor for specialty chemicals. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of more complex organic compounds .

Pharmaceutical Development:
The compound's diverse biological activities make it a candidate for pharmaceutical applications. Its derivatives are being explored for potential therapeutic uses, including anticancer properties and as agents against multidrug resistance in cancer treatments .

Case Study 1: Enzyme Inhibition

A study evaluated the effects of this compound on caspase activity in renal tissue subjected to ischemia/reperfusion. The results indicated that specific derivatives significantly reduced active caspase levels compared to controls, suggesting their potential as therapeutic agents in preventing cell death during renal injury .

Case Study 2: Anticancer Activity

Research into the anticancer properties of thiosemicarbazones related to this compound showed promising results against P-glycoprotein-expressing cancer cells. The selective cytotoxicity observed indicates a potential pathway for overcoming drug resistance in chemotherapy .

Mechanism of Action

The mechanism of action of N-(3,4-Dimethylphenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Crystallographic Differences

The position of dimethyl substituents on the phenyl ring significantly influences molecular geometry and intermolecular interactions:

Compound Substituent Position Dihedral Angle (Aromatic Ring vs. SCNN Group) Crystal Packing
N-(3,4-Dimethylphenyl) 3,4- 85.3° (non-planar) Centrosymmetric dimers via N-H∙∙∙S bonds
N-(2,5-Dimethylphenyl) 2,5- 7.2° (near-planar) Linear chains via N-H∙∙∙O/N interactions
N-(2,4-Dimethylphenyl) 2,4- Not reported Dimerization via bifurcated H-bonds

Key Findings :

  • The 3,4-dimethylphenyl derivative exhibits pronounced non-planarity, reducing π-π stacking but enhancing hydrogen-bonded dimerization .
  • 2,5-dimethylphenyl analogs adopt near-planar conformations, favoring linear crystal structures and improved solubility .

Spectroscopic and Electronic Properties

FT-IR and NMR Features :

  • C=S Stretch : All compounds show a strong C=S absorption band at ~1180–1210 cm⁻¹ in FT-IR .
  • NH Signals : ¹H NMR reveals exchangeable NH protons at δ 10.70–12.74 ppm for the 3,4-dimethylphenyl derivative , compared to δ 12.59 ppm for the pyridin-2-yl analog .

Nonlinear Optical (NLO) Properties:

Compound Dipole Moment (μ, Debye) Hyper-Polarizability (β, ×10⁻³⁰ esu)
N-(3,4-Dimethylphenyl) Not reported Not reported
N-(Pyridin-2-yl) 4.82 8.34
Coumarin-thiosemicarbazones 5.21–6.15 9.87–12.45

Key Findings :

  • Electron-withdrawing groups (e.g., pyridin-2-yl, coumarin) enhance NLO activity compared to dimethylphenyl derivatives .
Antioxidant Activity:

All N-(dimethylphenyl)hydrazinecarbothioamides exhibit potent radical scavenging, with IC₅₀ values <10 µM against DPPH and ABTS radicals .

Anticancer Activity (MCF-7 Breast Cancer Cells):
Compound Substituent Position IC₅₀ (µM) Reference Drug (Doxorubicin IC₅₀)
N-(3,4-Dimethylphenyl) 3,4- 2.1 0.8 (Doxorubicin)
N-(2,5-Dimethylphenyl) 2,5- 0.8
N-(2,4-Dimethylphenyl) 2,4- 1.5

Key Findings :

  • The 2,5-dimethylphenyl analog shows the highest potency, likely due to enhanced lipophilicity and planar conformation .
  • 3,4-dimethylphenyl derivatives exhibit moderate activity, possibly due to steric hindrance from non-planar geometry .

Biological Activity

Overview

n-(3,4-Dimethylphenyl)hydrazinecarbothioamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3,4-dimethylphenyl hydrazine with carbon disulfide and an appropriate amine source. The process can be optimized using various solvents and temperatures to enhance yield and purity.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. For instance, in studies involving various cancer cell lines, the compound demonstrated selective cytotoxicity against multidrug-resistant (MDR) cells. This selectivity is crucial in overcoming the limitations posed by conventional chemotherapeutics.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineIC50 (µM)Selectivity Index
MDA-MB-23113.822.8
ZR-75B5.064.2
NIH 3T38.12-

The compound's efficacy was compared against standard chemotherapeutics such as doxorubicin and vincristine, with notable results indicating a lower resistance profile in MDR cell lines when treated with this compound .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Apoptotic Pathways : The compound has been shown to inhibit caspase-3 activity, a critical executor of apoptosis. In vitro assays revealed that it significantly reduced apoptotic markers in treated cells .
  • Modulation of Drug Resistance Proteins : Studies suggest that the compound may interact with P-glycoprotein (P-gp), enhancing drug accumulation within cancer cells and thereby reversing drug resistance .

Case Studies

  • Study on Renal Protection : In an experimental model of renal ischemia/reperfusion injury, this compound exhibited protective effects by reducing tissue damage and apoptosis markers compared to control groups treated with standard anti-apoptotic agents like N-acetylcysteine (NAC) .
  • Antioxidant Activity : The compound's antioxidant properties were evaluated alongside its anticancer effects. It demonstrated significant free radical scavenging activity, contributing to its potential as a therapeutic agent against oxidative stress-related diseases .

Comparative Analysis with Similar Compounds

This compound can be compared with other hydrazinecarbothioamides to understand its unique pharmacological profile.

Table 2: Comparison of Biological Activities

CompoundAnticancer ActivityAntioxidant ActivityMechanism of Action
This compoundHighModerateCaspase inhibition
Isatin derivativesModerateHighP-gp modulation
Other hydrazone derivativesLowLowNon-specific pathways

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-(3,4-Dimethylphenyl)hydrazinecarbothioamide
Reactant of Route 2
n-(3,4-Dimethylphenyl)hydrazinecarbothioamide

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